
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives highlights the compound's importance in regiospecific syntheses. These compounds have been studied for their structural properties using single-crystal X-ray analysis, demonstrating extensive hydrogen bonding and unique crystalline structures (Kumarasinghe, Hruby, & Nichol, 2009).
Medicinal Chemistry
- Derivatives of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid have shown varied biological activities. For instance, certain compounds derived from it exhibited sedative, local anesthetic, and platelet antiaggregating activities, alongside moderate analgesic and anti-inflammatory properties (Bondavalli et al., 1990).
Organic Synthesis and Chemical Properties
- The compound plays a crucial role in organic synthesis. For example, it is used in the synthesis of pyrazole-1H-4-yl-acrylic acids, which are key intermediates in creating other chemically significant compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
- Additionally, it has been employed in the synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a silver(I)-catalyzed three-component reaction, demonstrating its versatility in complex organic reactions (Pan, Wang, Xia, & Wu, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds have shown affinity for certain targets such as αvβ6 integrin
Mode of Action
It’s known that the interaction of a compound with its target often leads to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Related compounds have been shown to affect certain pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.
Biochemische Analyse
Biochemical Properties
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect nerve signal transmission. Additionally, this compound has been observed to interact with other biomolecules involved in oxidative stress responses, such as reactive oxygen species (ROS) and malondialdehyde (MDA) .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase in the cholinergic nervous system, leading to changes in nerve pulse transmission and potentially causing behavioral changes and movement impairments . Furthermore, this compound can induce oxidative stress in cells, resulting in the production of ROS and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . Additionally, this compound can interact with other proteins and enzymes involved in oxidative stress responses, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells . These effects can lead to cumulative cellular damage and alterations in cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including severe oxidative stress, cellular damage, and behavioral changes . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound can influence metabolic flux and alter metabolite levels by interacting with enzymes involved in oxidative stress responses and acetylcholine metabolism . The interactions of this compound with these enzymes can lead to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVFNLMLRHHDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360266 |
Source


|
| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890593-69-8 |
Source


|
| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

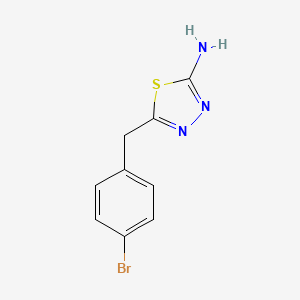
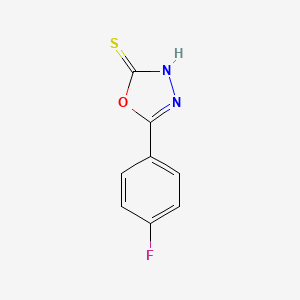
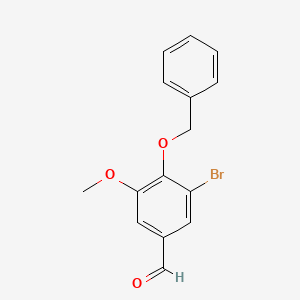
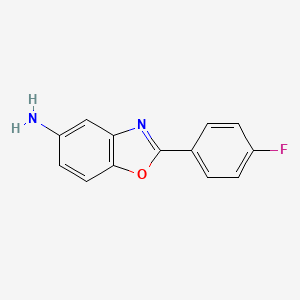
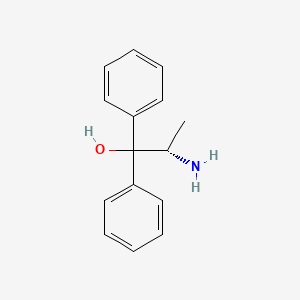
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)


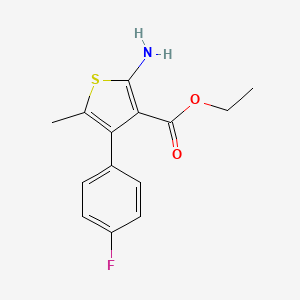
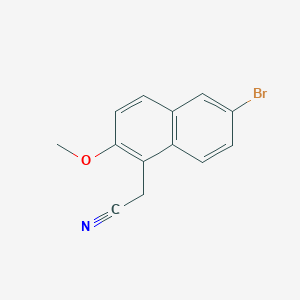

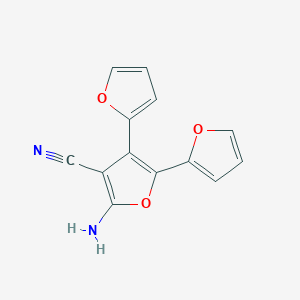
![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)
